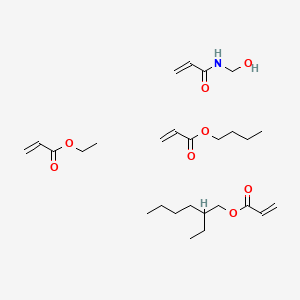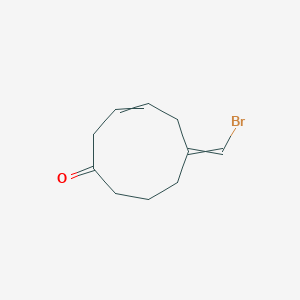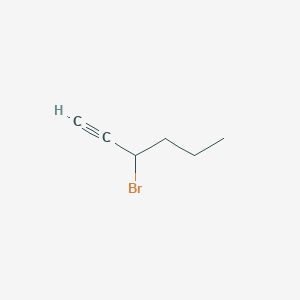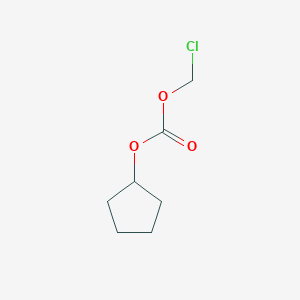![molecular formula C14H14O2 B14661984 1,4-Bis[(but-2-yn-1-yl)oxy]benzene CAS No. 38457-29-3](/img/structure/B14661984.png)
1,4-Bis[(but-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C14H14O2 It is characterized by a benzene ring substituted with two but-2-yn-1-yloxy groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene can be synthesized through a multi-step process involving the reaction of 1,4-dihydroxybenzene with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + 2 \text{BrCH}_2\text{C}\equiv\text{CH} \rightarrow \text{C}_6\text{H}_4(\text{OCH}_2\text{C}\equiv\text{CH})_2 + 2 \text{KBr} ]
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(but-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, where nucleophiles such as amines or thiols replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted derivatives with amine or thiol groups
Applications De Recherche Scientifique
1,4-Bis[(but-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(but-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its alkyne groups. These groups can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical bonds. The compound’s ability to undergo these reactions makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: Similar structure but with ethylhexyl groups instead of but-2-yn-1-yl groups.
1,4-Bis[(prop-2-yn-1-yl)oxy]benzene: Similar structure but with prop-2-yn-1-yl groups.
1,4-Bis[(4-aminophenoxy)benzene]: Contains amino groups instead of alkyne groups.
Uniqueness
1,4-Bis[(but-2-yn-1-yl)oxy]benzene is unique due to its alkyne groups, which provide distinct reactivity compared to similar compounds with different substituents. This reactivity makes it valuable in various chemical transformations and applications.
Propriétés
Numéro CAS |
38457-29-3 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,4-bis(but-2-ynoxy)benzene |
InChI |
InChI=1S/C14H14O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,11-12H2,1-2H3 |
Clé InChI |
MHKBSQQMZUSIQP-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC1=CC=C(C=C1)OCC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[4.5]dec-6-ene-1,8-dione](/img/structure/B14661904.png)
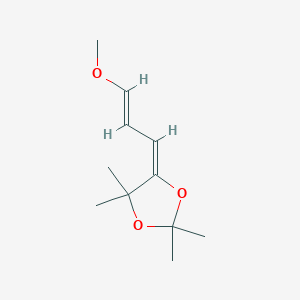
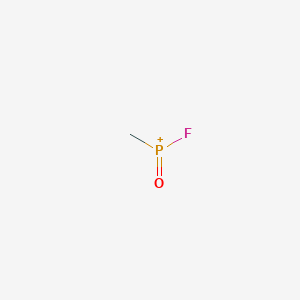
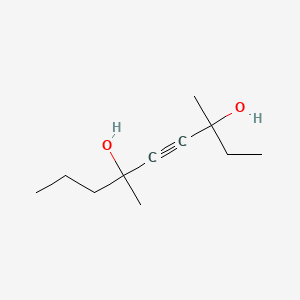

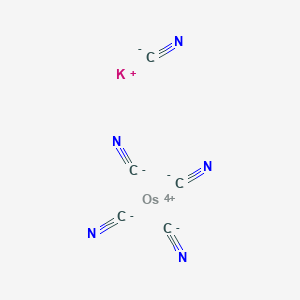
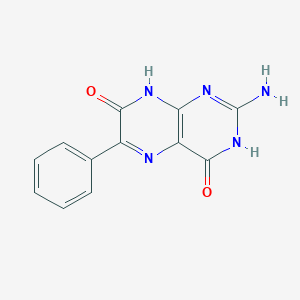
![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)

